![molecular formula C10H11BrClN3 B8051587 5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8051587.png)
5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: is a heterocyclic compound that features a pyrrolopyrimidine core substituted with bromine, tert-butyl, and chlorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyrrolopyrimidine precursor.
Chlorination: The chlorine atom is introduced using chlorinating agents like thionyl chloride or phosphorus pentachloride.
tert-Butyl Substitution: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolopyrimidine core can be subjected to oxidation or reduction reactions to modify its electronic properties.
Cross-Coupling Reactions: The bromine atom allows for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to introduce various substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or DMF.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, Suzuki-Miyaura coupling can introduce aryl or alkyl groups, leading to a variety of substituted pyrrolopyrimidines.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for metal-catalyzed reactions.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Protein Interaction Studies: Used in studies to understand protein-ligand interactions.
Medicine:
Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly in oncology and infectious diseases.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular interactions can vary and are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
- 5-Bromo-2-(tert-butyl)pyrimidine
- 5-Bromo-2-(tert-butyldimethylsilyloxy)pyrimidine
- 5-Bromo-3-hydroxy-2-pyridinylcarbamate
Comparison: Compared to these similar compounds, 5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both bromine and chlorine atoms on the pyrrolopyrimidine core. This dual substitution can significantly influence its reactivity and the types of reactions it can undergo, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN3/c1-10(2,3)9-14-7(12)6-5(11)4-13-8(6)15-9/h4H,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGISYDFGQQXJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C(=CN2)Br)C(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Phenyl-7-(propylsulfonyl)-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B8051514.png)
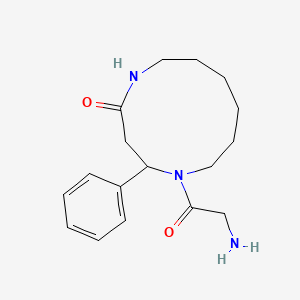
![(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B8051519.png)
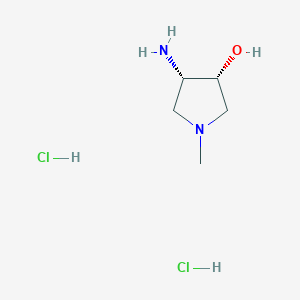
![6-Methyl-6-azaspiro[2.5]octan-1-amine dihydrochloride hydrate](/img/structure/B8051532.png)
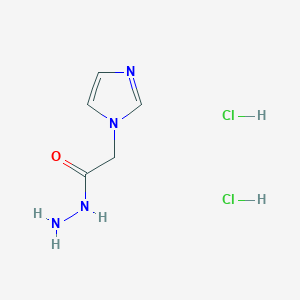
![[cis-3-aminocyclohexyl]methanol hydrochloride](/img/structure/B8051536.png)
![Tert-butyl 4-[[(4-hydroxyphenyl)-methylcarbamothioyl]amino]piperidine-1-carboxylate](/img/structure/B8051546.png)
![4-[(4Z)-3-(3-carboxypropyl)-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B8051551.png)
![4-[(4Z)-3-acetyl-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B8051558.png)
![3-[(5-Aminopyridin-2-yl)amino]propan-1-ol;dihydrochloride](/img/structure/B8051561.png)
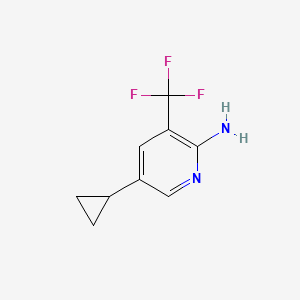
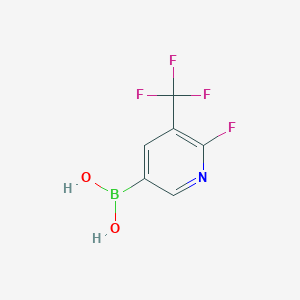
![N-[(3R,4R)-4-Hydroxyoxolan-3-yl]acetamide](/img/structure/B8051581.png)
